molecular formula C16H11ClN2O3S B2940475 3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422527-25-1

3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2940475
CAS No.: 422527-25-1
M. Wt: 346.79
InChI Key: YBPVWSVNIXCYJX-UHFFFAOYSA-N
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Description

This compound belongs to the quinazolinone class, characterized by a bicyclic core structure comprising fused benzene and pyrimidine rings. Its unique features include:

  • 2-Sulfanylidene group (C=S): Acts as a hydrogen-bond acceptor, facilitating interactions with enzymes or receptors.
  • 1,3-Benzodioxol-5-ylmethyl substituent: A benzodioxole moiety linked via a methyl group, which may contribute to metabolic stability and target specificity.

Structural studies of such compounds often employ crystallographic tools like SHELX and WinGX for refinement and analysis . The sulfanylidene group’s role in hydrogen-bonding networks can be analyzed using graph set theory, as described in intermolecular interaction studies .

Properties

CAS No.

422527-25-1

Molecular Formula

C16H11ClN2O3S

Molecular Weight

346.79

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H11ClN2O3S/c17-10-2-3-12-11(6-10)15(20)19(16(23)18-12)7-9-1-4-13-14(5-9)22-8-21-13/h1-6H,7-8H2,(H,18,23)

InChI Key

YBPVWSVNIXCYJX-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Cl)NC3=S

solubility

not available

Origin of Product

United States

Mechanism of Action

Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-2-sulfanylidene-1H-quinazolin-4-one is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in cancer research and pharmacology. This article examines the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a quinazoline core substituted with a benzodioxole moiety and a chloro group. The molecular formula is C16H12ClN2O3SC_{16}H_{12}ClN_2O_3S with a molecular weight of approximately 352.79 g/mol. The structural features contribute to its biological properties, particularly in targeting specific enzymes and receptors.

  • Inhibition of Kinases :
    • Quinazolines are known for their ability to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways associated with cancer progression. Research indicates that compounds similar to this quinazoline derivative exhibit high selectivity for Src family kinases (SFKs), which are implicated in various cancers .
  • Antioxidant Activity :
    • Preliminary studies suggest that the compound may possess antioxidant properties, which can help mitigate oxidative stress in cells, thereby preventing damage that leads to cancer development.
  • Antimicrobial Properties :
    • Some derivatives have shown promising antimicrobial activity against various pathogens, indicating a potential application in treating infections alongside cancer therapy .

Efficacy Studies

Study ReferenceModelFindings
c-Src-transfected 3T3-fibroblast xenograft modelSignificant inhibition of tumor growth observed with oral dosing.
In vitro assaysDemonstrated selective inhibition of specific kinases at low nanomolar concentrations.

Case Studies

  • Cancer Treatment :
    • A study involving oral administration of similar quinazoline derivatives showed significant tumor reduction in animal models. The mechanism was attributed to the inhibition of SFKs, leading to decreased cell proliferation and increased apoptosis in cancer cells .
  • Antimicrobial Activity :
    • In vitro tests revealed that certain benzodioxole-containing compounds exhibited activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogs:

Compound Name/ID Core Structure Key Substituents/Functional Groups Pharmacological Data/Notes References
Target Compound Quinazolinone 6-Cl, 2-sulfanylidene, benzodioxolymethyl Not reported; inferred stability from SAR
Oxmetidine (PubChem CID 51710) Pyrimidine-6-one Benzodioxolymethyl, imidazole-sulfanyl Glide Score: -9.8 (high binding affinity)
Benzoquinazolinone 12 Benzoquinazolinone Hydroxycyclohexyl, pyridinylmethyl Higher functional potency vs. BQCA
SC-558 Analogs (1a-f) Quinazolin-2-yl Varied X (Cl, Br, OCH3, etc.) Chloro (1e) enhances activity vs. others
5-(3-Chlorophenylsulfanyl) Derivative Pyrazole-carbaldehyde Chlorophenylsulfanyl, trifluoromethyl Sulfanyl group modulates electronic effects

Key Findings:

Core Structure Variations: Quinazolinones (target, SC-558 analogs) exhibit broader pharmacological versatility compared to pyrimidine-6-one (oxmetidine) or benzoquinazolinone derivatives. The fused benzene ring in quinazolinones enhances planar rigidity, favoring interactions with flat binding pockets .

Substituent Effects: Chloro Groups: The 6-Cl position in the target compound aligns with SC-558 analog 1e (X=Cl), which shows enhanced activity compared to non-halogenated analogs . Chlorination likely increases lipophilicity and electron-withdrawing effects. Sulfur-Containing Groups: The 2-sulfanylidene (C=S) group in the target may offer stronger hydrogen-bonding capacity than sulfanyl (S–C) or sulfonamide (SO2N) groups in other compounds .

Benzodioxole Contribution :

  • Both the target compound and oxmetidine incorporate a benzodioxole group, which is associated with improved metabolic stability due to reduced oxidative degradation. However, oxmetidine’s pyrimidine core and additional imidazole-sulfanyl chain confer distinct binding modes, reflected in its high Glide Score (-9.8) .

Potency and Selectivity: Benzoquinazolinone 12 demonstrates higher functional potency than its parent compound (BQCA), attributed to its pyridinylmethyl and hydroxycyclohexyl substituents . This highlights the importance of bulky substituents in enhancing receptor interactions, a feature absent in the target compound.

Research Implications and Data Gaps

  • Structural Analysis : The target compound’s crystallographic data (e.g., hydrogen-bonding patterns) remain unreported. Tools like ORTEP-3 or SHELXL could elucidate its conformational stability .
  • Pharmacological Profiling : Comparative studies on binding affinity (e.g., Glide Scores) and metabolic stability are needed to validate inferred advantages of the sulfanylidene and benzodioxole groups.
  • Synthetic Optimization: Introducing bulky substituents (e.g., pyridinylmethyl) or varying chloro positions could further enhance activity, as seen in benzoquinazolinone 12 and SC-558 analogs .

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